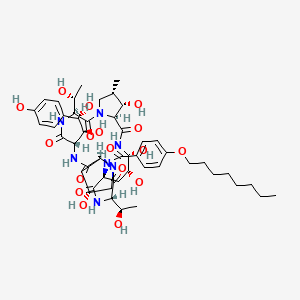
Citicoline
Overview
Description
Citicoline, also known as cytidine 5’-diphosphocholine or CDP-choline, is a naturally occurring chemical compound that supports brain function and health . It plays a crucial role in forming neuron cell membranes and is known to have neuroprotective properties . Citicoline is available as a dietary supplement and is used to enhance thinking ability and memory . It has also been investigated as a drug to treat a wide range of conditions, including stroke, dementia, bipolar disorder, and depression .
Synthesis Analysis
Citicoline is hydrolyzed into choline and cytidine in the intestine . Once these cross the blood-brain barrier, it is reformed into citicoline by the rate-limiting enzyme in phosphatidylcholine synthesis, CTP-phosphocholine cytidylyltransferase .Molecular Structure Analysis
Citicoline’s IUPAC name is 5’-O-[hydroxy({hydroxy[2-(trimethylammonio)ethoxy]phosphoryl}oxy)phosphoryl]cytidine . Its molecular formula is C14H27N4O11P2+ and its molar mass is 489.335 g·mol−1 .Chemical Reactions Analysis
Citicoline is a complex organic molecule that stimulates the biosynthesis of structural phospholipids of the neuronal membrane . It preserves the neuronal energetic reserve, inhibits apoptosis, and stimulates the synthesis of acetylcholine .Physical And Chemical Properties Analysis
Citicoline Sodium is a hygroscopic, white, crystalline powder with high water solubility . Its molecular weight is approximately 510.30 g/mol . The melting point of citicoline sodium typically ranges from 270°C to 276°C .Scientific Research Applications
Neurology
Citicoline is a chemical compound involved in the synthesis of cell membranes and has been researched extensively in the field of neurology . It’s often used as a dietary supplement to enhance cognitive functions .
Application
Citicoline has been proven to be a useful compound in preventing dementia progression. It also enhances cognitive functions among healthy individuals and improves prognosis after stroke .
Methods of Application
Citicoline is available as a dietary supplement and can be consumed as a tablet or an injection . In the human body, citicoline is degraded to cytidine and choline during hydrolysis and dephosphorylation .
Results
In an animal model of nerve damage and neuropathy, citicoline stimulated regeneration and lessened pain . Among patients who underwent brain trauma, citicoline has an unclear clinical effect .
Traumatic Brain Injury Management
Citicoline has been used in the management of brain ischemia-related disorders, such as Traumatic Brain Injury (TBI) .
Application
Citicoline has biochemical, pharmacological, and pharmacokinetic characteristics that make it a potentially useful neuroprotective drug for the management of TBI .
Results
Based on the results obtained in clinical studies, it is possible to conclude that citicoline is able to accelerate the recovery of consciousness and to improve the outcome of this kind of patient, with an excellent safety profile .
Ophthalmology
Research on the use of citicoline is also conducted in the field of ophthalmology .
Results
Psychiatry
Citicoline is also used in the field of psychiatry .
Results
Parkinson’s Disease Treatment
Citicoline has been used in the treatment of Parkinson’s disease .
Application
Research shows that citicoline, when used after primary treatment, significantly improved cognitive function in patients with Parkinson’s disease .
Results
Alzheimer’s Disease Treatment
Citicoline can be an effective treatment for Alzheimer’s disease .
Application
Citicoline improves cognitive function and slows disease progression in Alzheimer’s disease .
Results
Neuroprotection
Citicoline has comprehensive neuroprotective properties .
Application
Citicoline is chemically identical to CDP-choline, the natural precursor of the major cell membrane phospholipid phosphatidylcholine . Given orally or by injection, citicoline is non-toxic and very well tolerated .
Methods of Application
Citicoline is believed to undergo quick hydrolysis and dephosphorylation to yield cytidine and choline, which then enter the brain separately and are used to resynthesize CDP-choline inside brain cells .
Memory and Brain Function Enhancement
Citicoline is often used to enhance cognitive functions .
Application
Many studies have found evidence to suggest that citicoline improves memory and brain function .
Methods of Application
Citicoline is available as a dietary supplement and can be consumed as a tablet or an injection .
Results
Treatment of Mental Health Conditions
Citicoline has been investigated for the treatment of various mental health conditions .
Results
Treatment of Glaucoma
Citicoline has been investigated for the treatment of glaucoma .
Results
Inhibition of Phospholipase A2
Citicoline may also inhibit phospholipase A2, which supports a reduction in reactive oxygen species formation, neuroinflammation, and neuronal damage .
Results
Increase in Striatal Dopamine Levels
Citicoline has been shown to increase striatal dopamine levels and synthesis rates and inhibit dopamine reuptake .
Results
Enhancement of Neuronal Communication
Citicoline has been found to improve the density and structure of dendritic spines, thereby enhancing neuronal communication and overall brain function .
Application
Citicoline improves the density and structure of dendritic spines, which are small protrusions on a neuron’s dendrite that typically receive input from a single synapse of an axon .
Results
Brain Energy Metabolism
Citicoline is involved in brain energy metabolism .
Application
Citicoline supports the production of adenosine triphosphate (ATP), the main energy source of cells .
Results
Modulation of Kinases and Sirtuin-1
Safety And Hazards
Future Directions
Citicoline has a wide range of effects and could be an essential substance in the treatment of many neurological diseases . Its positive impact on learning and cognitive functions among the healthy population is also worth noting . Future research directions include exploring Citicoline’s role in mental health, depression treatment, schizophrenia support, and eye health .
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/t9-,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZPDXZPRHQOCG-OJAKKHQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048431 | |
| Record name | Citicoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Citicoline | |
CAS RN |
987-78-0 | |
| Record name | Cytidine diphosphate choline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=987-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citicoline [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citicoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12153 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Citicoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Citicoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















